![molecular formula C20H14N2O2S2 B2766152 (3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone CAS No. 3686-10-0](/img/structure/B2766152.png)
(3,4-Diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)(phenyl)methanone
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Description
Scientific Research Applications
Enhancement of Adenosine A1 Receptor Agonism
One application involves the enhancement of adenosine A1 receptor agonism through the use of 2-amino-benzoylthiophene derivatives. These compounds have been shown to allosterically enhance the adenosine A(1) receptor agonist binding, providing insights into the thermodynamic mechanisms of agonist affinity at human adenosine A(1) receptors (Dalpiaz et al., 2002).
Organic Ligands and Nucleophilic Reactions
Another research area focuses on the synthesis of organic ligands through reactions with N-nucleophiles. This includes the preparation of various substituted thiophenes and their applications in creating novel organic materials with potential for further functionalization (Kabirifard et al., 2020).
Polymer Solar Cells
There is also significant interest in the enhancement of polymer solar cell efficiency through solvent treatment involving similar compounds. This research demonstrates the potential of these materials in improving the photovoltaic properties of solar cells, indicating a pathway towards more efficient renewable energy technologies (Zhou et al., 2013).
Computational and Theoretical Studies
Moreover, the synthesis and characterization of novel compounds with structural similarities have been the subject of computational and theoretical studies. These studies aim to understand the properties and potential applications of these compounds, including their antibacterial activities and their roles in various chemical reactions (Shahana & Yardily, 2020).
Novel Synthesis Approaches
Research on novel synthesis methods for producing compounds with similar structures highlights the ongoing exploration of more efficient and versatile chemical processes. This includes developing new routes for synthesizing benzoxazine derivatives with potential anti-stress oxidative properties, showcasing the broad applicability of these compounds in medicinal chemistry and beyond (Largeron & Fleury, 1998).
properties
IUPAC Name |
(3,4-diamino-5-benzoylthieno[2,3-b]thiophen-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S2/c21-14-13-15(22)19(17(24)12-9-5-2-6-10-12)26-20(13)25-18(14)16(23)11-7-3-1-4-8-11/h1-10H,21-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUORUNXCJNOQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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